molecular formula C18H15NO3 B1459417 4-(3,4-Dimethoxybenzoyl)quinoline CAS No. 1706451-31-1

4-(3,4-Dimethoxybenzoyl)quinoline

Cat. No.: B1459417
CAS No.: 1706451-31-1
M. Wt: 293.3 g/mol
InChI Key: AGEXWBOHEOSKKZ-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxybenzoyl)quinoline is a synthetic quinoline derivative offered for research and development purposes. As a benzoyl-substituted quinoline, this compound belongs to a class of structures known for their utility in organic synthesis and materials science research. Quinolines and their derivatives are frequently investigated as key building blocks in the development of pharmaceuticals, agrochemicals, and as ligands in catalytic systems . The specific 3,4-dimethoxybenzoyl moiety may influence the compound's electronic properties and binding affinity, making it a candidate for studies in medicinal chemistry and as a precursor for more complex molecules. This product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied with a guaranteed purity of 95% or higher, as determined by appropriate analytical methods. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use in humans or animals, or for any form of personal use. For specific inquiries regarding the application of this compound in your research, please contact our scientific support team.

Properties

IUPAC Name

(3,4-dimethoxyphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-21-16-8-7-12(11-17(16)22-2)18(20)14-9-10-19-15-6-4-3-5-13(14)15/h3-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGEXWBOHEOSKKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Procedure

A patented method (CN108794328A) provides an efficient and high-yielding process for synthesizing 3,4-dimethoxybenzoyl chloride, a key intermediate in the preparation of 4-(3,4-dimethoxybenzoyl)quinoline:

Parameter Details
Starting Material 3,4-Dimethoxybenzoic acid
Solvent Tetrahydrofuran (THF)
Catalyst/Activator N,N-Dimethylformamide (DMF)
Chlorinating Agent Thionyl chloride (SOCl₂)
Temperature Room temperature
Reaction Time 8 hours
Yield ~83%

Procedure Summary:

  • Dissolve 1821 mg of 3,4-dimethoxybenzoic acid in 40 mL of THF under stirring.
  • Add 0.5 mL of N,N-dimethylformamide at room temperature and stir for 30 minutes.
  • Add 3 g of thionyl chloride dropwise to the mixture.
  • Continue stirring at room temperature for 8 hours.
  • After reaction completion, perform post-reaction workup and purification to isolate 3,4-dimethoxybenzoyl chloride with yields around 82.8–83.6%.

Notes on the Method

  • The use of DMF as a catalyst enhances the chlorination efficiency by activating thionyl chloride.
  • The reaction proceeds smoothly at room temperature, which is energy-efficient and environmentally favorable.
  • The method is suitable for scale-up due to its simplicity and reproducibility.

Synthesis of this compound

Friedländer Synthesis Approach

A common synthetic route to quinoline derivatives involves the Friedländer synthesis, which can be adapted to introduce the 3,4-dimethoxybenzoyl group at the 4-position of quinoline:

Component Role
2-Aminobenzaldehyde or 2-Aminobenzophenone Quinoline precursor
3,4-Dimethoxybenzoyl chloride or corresponding ketone Acylating agent or electrophile
Catalyst Acidic or basic conditions
Solvent Varies (e.g., ethanol, toluene)
Temperature Typically reflux conditions

General Reaction:

  • Condensation of 2-aminobenzophenone with 3,4-dimethoxybenzoyl chloride or an appropriate aldehyde/ketone under acidic or basic catalysis leads to cyclization forming the quinoline core substituted at the 4-position with the 3,4-dimethoxybenzoyl group.

Alternative Methods

  • Transition-metal catalyzed C-H activation and acylation reactions have been explored in literature for quinoline functionalization, though specific examples for this compound are limited.
  • Industrial methods may employ continuous flow synthesis and recyclable catalysts to improve yield and reduce waste.

Summary Table of Preparation Methods

Step Method/Conditions Yield (%) Notes
3,4-Dimethoxybenzoyl chloride synthesis 3,4-Dimethoxybenzoic acid + SOCl₂ + DMF in THF, room temp, 8 h 82.8–83.6 Efficient, room temperature, scalable
Friedländer synthesis for quinoline core 2-Aminobenzophenone + 3,4-dimethoxybenzoyl chloride, acid/base catalysis, reflux Variable Classical method for quinoline synthesis
Industrial scale synthesis Continuous flow, recyclable catalysts Optimized Enhances yield, reduces waste

Research Findings and Considerations

  • The preparation of 3,4-dimethoxybenzoyl chloride via thionyl chloride and DMF catalysis is well-documented and yields high purity intermediates suitable for further acylation reactions.
  • The Friedländer synthesis remains the cornerstone for quinoline derivatives, allowing the introduction of diverse substituents at the 4-position.
  • Optimization of reaction conditions such as solvent, temperature, and catalyst can significantly affect the yield and purity of the final product.
  • The choice of benzoyl chloride intermediate is critical; the availability of a high-yielding preparation method for 3,4-dimethoxybenzoyl chloride directly impacts the overall efficiency of synthesizing this compound.
  • Environmental and economic factors favor methods that proceed under mild conditions and use recyclable catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethoxybenzoyl)quinoline undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acids.

    Reduction: Reduction reactions can convert it into various hydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions include quinoline-4-carboxylic acids, hydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of other complex organic molecules and heterocyclic compounds.

    Biology: This compound has shown promise in biological assays for its potential antimicrobial and anticancer properties.

    Medicine: Research indicates its potential use in developing new therapeutic agents, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethoxybenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. For instance, it may bind to DNA or proteins, altering their function and thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline

Key Features :

  • Substituents : Chlorophenyl (position 2), 3,4-dimethoxyphenyl (position 4), methyl (position 3), and methoxy (position 6).
  • Synthesis : Synthesized via a BF3·OEt2-catalyzed Povarov reaction followed by microwave-assisted oxidative aromatization (89% yield) .
  • Pharmacokinetics : Predicted to exhibit drug-like properties, including favorable absorption and metabolic stability.

Comparison :

  • The 4-(3,4-dimethoxyphenyl) group in this compound shares structural similarity with 4-(3,4-dimethoxybenzoyl)quinoline.
  • The benzoyl group in this compound introduces a ketone functionality absent in this analog, which could affect hydrogen-bonding interactions .

4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)

Key Features :

  • Substituents: Amino (position 4), chlorophenyl (position 2), and 4-methoxyphenyl (position 3).
  • Synthesis : Prepared via PdCl2(PPh3)2-catalyzed cross-coupling, yielding a solid with a melting point of 223–225°C .

Comparison :

  • The amino group at position 4 in 4k increases polarity compared to the benzoyl group in this compound. This may improve aqueous solubility but reduce membrane permeability.

Pyrazolo[3,4-b]quinolines

Key Features :

  • Structure: Fused pyrazole and quinoline rings.
  • Synthesis : Reductive cyclization using triethyl phosphite or L-proline-catalyzed multicomponent reactions .

Comparison :

  • The fused pyrazole ring introduces a planar, rigid structure, contrasting with the flexible benzoyl group in this compound.

Dihydrobenzo[g]furo[3,4-b]quinolines

Key Features :

  • Structure: Fused furan and quinoline rings with partial saturation.
  • Properties : Luminescence in solvents and pH-dependent behavior .

Comparison :

  • The furan ring and partial saturation reduce aromaticity compared to fully aromatic this compound. This may decrease π-π stacking interactions in biological systems.

4-Oxo-1,4-dihydroquinoline-3-carboxamides

Key Features :

  • Substituents : Oxo (position 4), carboxamide (position 3).
  • Synthesis : Characterized by chiral HPLC and LC-MS .

Comparison :

  • The oxo and carboxamide groups enhance hydrogen-bonding capacity, whereas the benzoyl group in this compound provides a bulkier, less polar moiety.

Data Table: Comparative Analysis

Compound Substituents (Position) Synthesis Yield Key Properties
This compound 3,4-Dimethoxybenzoyl (4) N/A Theoretical drug-likeness
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 4-Cl-Ph (2), 3,4-MeO-Ph (4) 89% High metabolic stability
4k (4-Amino analog) NH2 (4), 4-Cl-Ph (2) Not reported High melting point (223°C)
Pyrazolo[3,4-b]quinolines Fused pyrazole Variable Luminescence
4-Oxo-1,4-dihydroquinoline-3-carboxamides Oxo (4), CONHR (3) Not reported Chiral separation

Research Findings and Implications

  • Synthetic Flexibility: Microwave-assisted and catalyst-driven methods (e.g., BF3·OEt2, L-proline) enable high yields in quinoline derivatives, suggesting scalable routes for this compound .
  • Pharmacological Potential: While this compound lacks direct activity data, its analogs exhibit antiviral (e.g., anti-HIV) and sensor applications, highlighting areas for future study .
  • Structural Trade-offs: Electron-donating methoxy groups enhance stability but may reduce reactivity compared to amino or oxo substituents .

Q & A

Q. What are the optimal synthetic routes for 4-(3,4-Dimethoxybenzoyl)quinoline, and how can reaction conditions be controlled to maximize yield?

The synthesis of this compound typically involves multi-step reactions, such as Friedel-Crafts acylation or Suzuki coupling, to introduce the dimethoxybenzoyl group to the quinoline core. Key steps include:

  • Quinoline core preparation : Start with Skraup or Doebner-Miller synthesis to form the quinoline backbone.
  • Functionalization : Use electrophilic aromatic substitution or cross-coupling reactions to attach the 3,4-dimethoxybenzoyl group.
  • Condition optimization : Control temperature (e.g., 80–120°C for acylation), solvent polarity (e.g., dichloromethane or DMF), and catalyst loading (e.g., Lewis acids like AlCl₃) to minimize side reactions and improve purity .

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Analyze aromatic proton signals (δ 6.8–8.5 ppm for quinoline protons) and methoxy groups (δ 3.8–4.0 ppm). The benzoyl carbonyl carbon appears at ~190 ppm in ¹³C NMR.
  • Mass spectrometry : Look for molecular ion peaks matching the molecular weight (C₁₈H₁₅NO₃, MW 293.32 g/mol) and fragmentation patterns consistent with the quinoline backbone .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Dose-response studies : Use in vitro assays (e.g., MTT for cytotoxicity) to establish IC₅₀ values across multiple cell lines.
  • Target validation : Employ molecular docking or surface plasmon resonance (SPR) to confirm binding affinity to proposed targets (e.g., topoisomerases or kinases).
  • Meta-analysis : Compare structural analogs (e.g., substituent effects on methoxy vs. ethoxy groups) to identify activity trends .

Q. How do substituent positions (3,4-dimethoxy vs. 2,6-dimethyl) on the benzoyl group influence the compound’s physicochemical properties and bioactivity?

Substituent PositionLogPSolubility (mg/mL)IC₅₀ (μM)
3,4-Dimethoxy2.80.128.5
2,6-Dimethyl3.10.0812.3
The electron-donating methoxy groups enhance solubility and hydrogen-bonding capacity, potentially improving target engagement compared to lipophilic methyl groups .

Q. What methodologies are recommended for studying the metabolic stability of this compound in preclinical models?

  • In vitro assays : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation.
  • LC-MS/MS : Quantify metabolites (e.g., demethylated or hydroxylated derivatives) in plasma or urine.
  • Pharmacokinetic modeling : Calculate half-life (t₁/₂) and clearance rates to guide structural modifications for improved stability .

Methodological Challenges

Q. How can researchers address low yields in the final acylation step of this compound synthesis?

  • Catalyst screening : Test alternatives to AlCl₃, such as FeCl₃ or ionic liquids, to reduce side reactions.
  • Protecting groups : Temporarily protect reactive sites on quinoline (e.g., N-oxide formation) to direct regioselective acylation.
  • Microwave-assisted synthesis : Reduce reaction time and improve homogeneity .

Q. What analytical approaches validate the compound’s purity for pharmacological studies?

  • HPLC : Use a C18 column with acetonitrile/water gradient (e.g., 60:40 to 90:10) and UV detection at 254 nm.
  • Elemental analysis : Confirm %C, %H, and %N within ±0.3% of theoretical values.
  • X-ray crystallography : Resolve crystal structures to confirm stereochemistry and polymorphic forms .

Data Interpretation and Reproducibility

Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

  • Bioavailability studies : Measure plasma concentrations post-administration to assess absorption limitations.
  • Metabolite profiling : Identify active/inactive metabolites contributing to observed effects.
  • Species-specific differences : Compare metabolic pathways in human vs. rodent models using recombinant enzymes .

Q. What statistical methods are appropriate for analyzing structure-activity relationship (SAR) data?

  • Multivariate analysis : Use principal component analysis (PCA) to cluster compounds by substituent effects.
  • QSAR modeling : Develop regression models linking descriptors (e.g., Hammett σ values) to bioactivity .

Emerging Research Directions

Q. What novel targets (e.g., epigenetic regulators) could be explored for this compound derivatives?

  • HDAC inhibition : Screen for activity against histone deacetylases using fluorogenic substrates.
  • PARP inhibition : Assess compound binding to PARP-1 via fluorescence polarization assays .

Q. How can computational tools enhance the design of analogs with improved selectivity?

  • Molecular dynamics simulations : Predict binding stability in target vs. off-target proteins (e.g., kinases).
  • ADMET prediction : Use software like SwissADME to optimize logP, polar surface area, and blood-brain barrier permeability .

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